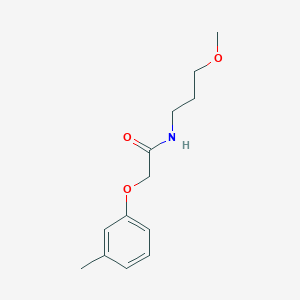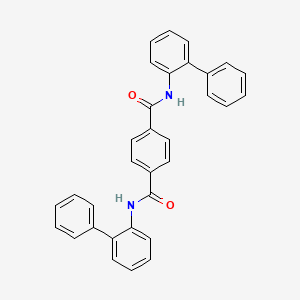![molecular formula C23H31N3O5 B5138586 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CPI-444 and is a small molecule inhibitor of the adenosine A2A receptor.
Mécanisme D'action
The adenosine A2A receptor is a G protein-coupled receptor that plays a role in regulating immune function. Overexpression of this receptor in cancer cells has been linked to immune evasion and tumor progression. CPI-444 binds to the adenosine A2A receptor and prevents its activation, leading to enhanced anti-tumor immune response and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, CPI-444 has also been shown to have effects on other physiological systems. The compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and to improve cognitive function in animal models of Alzheimer's disease. These effects are thought to be due to the inhibition of the adenosine A2A receptor, which plays a role in regulating immune and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor. This allows for precise targeting of this receptor and reduces the potential for off-target effects. However, one limitation of using CPI-444 is its relatively short half-life, which may limit its effectiveness in some experimental settings.
Orientations Futures
There are several potential future directions for research on 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate. One area of interest is the use of CPI-444 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective adenosine A2A receptor inhibitors. Finally, further research is needed to fully understand the biochemical and physiological effects of CPI-444 and its potential therapeutic applications in other disease states.
Méthodes De Synthèse
The synthesis of 3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate involves the reaction of 1-(3-cyclopentylpropanoyl)piperazine with 3-bromo-1H-indole in the presence of a palladium catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been optimized to produce high yields of pure compound suitable for scientific research.
Applications De Recherche Scientifique
3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the adenosine A2A receptor, which is overexpressed in many types of cancer cells. Inhibition of this receptor has been shown to enhance the anti-tumor immune response, making CPI-444 a promising candidate for cancer immunotherapy.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O.C2H2O4/c25-21(10-9-17-5-1-2-6-17)24-13-11-23(12-14-24)16-18-15-22-20-8-4-3-7-19(18)20;3-1(4)2(5)6/h3-4,7-8,15,17,22H,1-2,5-6,9-14,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIRGFVFSZQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC3=CNC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)

![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)
![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5138572.png)


![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)